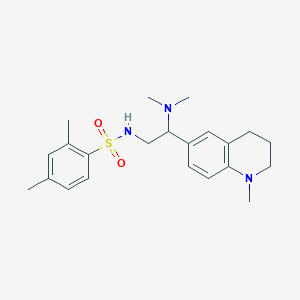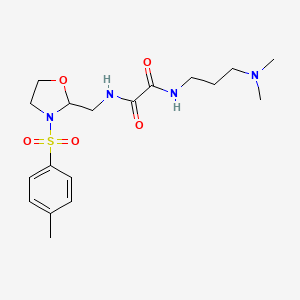![molecular formula C19H20ClN3O3S B2771392 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-52-7](/img/structure/B2771392.png)
4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the molecular formula C19H20ClN3O3S . It has an average mass of 405.898 Da and a mono-isotopic mass of 405.091400 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzenesulfonamide group via an ethyl chain . The pyrazole ring is substituted with a chlorine atom and a phenoxy group .Physical and Chemical Properties Analysis
This compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Synthetic Approaches : Research has led to the synthesis of various benzenesulfonamide derivatives, including pyrazole and pyrazoline types, by reacting α,β-unsaturated aldehydes or ketones with phenylhydrazine hydrate or similar hydrazine derivatives. These reactions are often followed by aromatization to achieve the desired structural features for further functionalization (Çetin Bayrak, 2021; S. Y. Hassan, 2013).
Chemical Modifications for Enhanced Properties : Various derivatives have been synthesized to explore different biological activities, demonstrating the versatility of the core structure in chemical modifications. For example, the incorporation of the SO2NHCOEt group has been achieved, indicating the potential for structural optimization for specific applications (Çetin Bayrak, 2021).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity : Several studies have synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antimicrobial activities against a range of pathogens. These compounds have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).
Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment modality for cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Anticancer and Enzyme Inhibition : Benzenesulfonamide derivatives have also been explored for their cytotoxic and carbonic anhydrase inhibitory effects. These studies aim at discovering new therapeutic agents with potential anticancer properties, demonstrating selectivity and potency against specific cancer cell lines or enzyme isoforms (H. Gul et al., 2016).
Anti-inflammatory and Analgesic Activities : Research into the synthesis of benzenesulfonamide derivatives and their biological evaluation has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. These findings suggest potential applications in the treatment of chronic pain and inflammation-related disorders (J. Sławiński, Z. Brzozowski, 2006).
特性
IUPAC Name |
4-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGTYAATFHXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)

![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)
![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

